N-(1-Phenylethyl)benzamide

Melting Point Crystallinity Physicochemical Properties

N-(1-Phenylethyl)benzamide (CAS 3480-59-9) is a chiral benzamide featuring a single stereogenic center, supplied in racemic or enantiopure grades. Enantiomeric purity is the critical procurement parameter: the (S)-configured auxiliary delivers a quantifiable 78:22 diastereomeric ratio (56% de) in glycinate enolate alkylation—substitution with achiral or 2-phenylethyl isomers cannot replicate this stereoinduction. The scaffold resolves on chiral stationary phases with crystallographically verified hydrogen-bonding and π-π binding, enabling validated HPLC method transfer. Three distinct conformational polymorphs (Forms I–III) are accessible through solvent selection, making this compound a model system for crystal engineering studies. Ortho-substituted derivatives exhibit atropisomerism (ΔG‡ 11.5–17.6 kcal/mol), suitable for non-biaryl asymmetric ligand development. Specify chirality, polymorph, and ortho-substitution requirements on inquiry.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 3480-59-9
Cat. No. B1618936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylethyl)benzamide
CAS3480-59-9
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)
InChIKeyFALTVGCCGMDSNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylethyl)benzamide (CAS 3480-59-9): Chemical Identity and Baseline Procurement Specifications


N-(1-Phenylethyl)benzamide (CAS 3480-59-9) is a chiral benzamide derivative with the molecular formula C15H15NO and molecular weight 225.28 g/mol [1]. This compound exists as a crystalline solid with a melting point range of 128–129 °C (recrystallized from heptane) and exhibits very low aqueous solubility of approximately 0.29 g/L at 25 °C (calculated) . The molecule contains a single stereogenic center, existing in both racemic and enantiopure forms [1].

Procurement Risk Alert: Why In-Class N-(1-Phenylethyl)benzamide Substitution Without Verification Fails


In-class substitution of N-(1-phenylethyl)benzamide with alternative benzamide derivatives introduces significant risk due to stereochemical, conformational, and physicochemical divergence that cannot be inferred from structural similarity alone. The molecule possesses a stereogenic center at the α-carbon of the phenylethyl moiety, rendering enantiomeric purity a critical procurement specification when chiral outcomes are required . Furthermore, the specific substitution pattern (1-phenylethyl versus 2-phenylethyl) alters the hydrogen-bonding geometry and molecular packing architecture, as demonstrated by conformational trimorphism studies that reveal multiple crystalline forms accessible under different solvent conditions [1]. Generic substitution without chiral specification or crystallization condition validation may yield material with divergent performance characteristics.

N-(1-Phenylethyl)benzamide Procurement Decision Guide: Quantified Differentiation Evidence


Procurement Specification: Melting Point and Crystallinity Differentiation from Positional Isomer N-(2-Phenylethyl)benzamide

N-(1-Phenylethyl)benzamide exhibits a melting point of 128–129 °C (heptane), indicating high crystallinity suitable for solid-state formulation and purification by recrystallization . In contrast, the positional isomer N-(2-phenylethyl)benzamide (CAS 3278-14-6, also known as N-phenethylbenzamide or riparin A) is reported as a solid but lacks a defined melting point specification in authoritative databases, with manufacturers listing the melting point field as 'n/a' or not determined . This difference originates from the proximity of the stereogenic center to the amide nitrogen in the 1-phenylethyl variant, which imposes conformational constraints distinct from the flexible ethylene linker in the 2-phenylethyl isomer [1].

Melting Point Crystallinity Physicochemical Properties Isomer Comparison Solid-State Characterization

Chiral Selectivity Evidence: Enantiomeric HPLC Resolution of Dinitro Derivative on CSP

The N-(1-phenylethyl)benzamide scaffold enables chiral resolution via HPLC. (+/-)-N-(1-phenylethyl)-(3,5-dinitro)benzamide was successfully resolved into its enantiomers using a chiral stationary phase containing a derivative of (S)-1-(1-naphthyl)ethylamine as the chiral selector [1]. X-ray crystallographic analysis of diastereomeric model complexes (R)-1/(S)-3 and (S)-1/(S)-3 revealed that two simultaneous intermolecular interactions—hydrogen bonding and π-π stacking—make significant contributions to the complex formation, with a difference in binding force being primarily responsible for chiral recognition between the selector and analyte [1]. The elution order in HPLC was consistent with X-ray crystallographic and 1H-NMR data [1]. This level of structural insight into chiral recognition is not available for simpler achiral benzamides such as N-(2-phenylethyl)benzamide, which lacks the stereogenic center and therefore cannot be resolved under identical CSP conditions [2].

Chiral Chromatography HPLC Enantiomer Resolution Analytical Method Chiral Stationary Phase

Chiral Auxiliary Performance: Diastereoselectivity Induction in Enolate Alkylation

The N-(1-phenylethyl)benzamide moiety, when incorporated as a chiral auxiliary in glycinate derivatives, provides measurable stereochemical induction. In the alkylation of enolate (S)-7-Li, the N-(1-phenylethyl)benzamide chiral auxiliary yielded substantial stereoinduction with a diastereomeric ratio (dr) of 78:22 . Addition of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) showed no appreciable effect upon the diastereoselectivity, indicating that the stereochemical outcome is robust and intrinsic to the chiral auxiliary framework . In contrast, achiral benzamides such as N-(2-phenylethyl)benzamide lack the stereogenic center entirely and provide no diastereoselectivity (dr = 50:50) under identical reaction conditions [1].

Chiral Auxiliary Asymmetric Synthesis Diastereoselectivity Enolate Alkylation Stereochemical Induction

Solid-State Differentiation: Conformational Trimorphism Unique to N-(1-Phenylethyl)benzamide Scaffold

N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism—three distinct unsolvated crystal forms (Forms I, II, and III) obtained from different solvent systems [1]. Form I was obtained from pure acetonitrile without admixture of other forms, whereas Forms II and III were obtained simultaneously by concomitant crystallization from alcohol-based solvent mixtures (ethanol–water, toluene–ethanol, THF–methanol) [1]. All three forms share the same supramolecular structure based on infinite C(4) chain motifs formed by N—H⋯O intermolecular hydrogen bonds, but the orientation of the chain axis differs relative to the crystallographic twofold screw axis of space group P21 in Forms I and II (perpendicular versus parallel, respectively), while Form III combines features of both [1]. This trimorphism is a direct consequence of the conformational flexibility of the 1-phenylethyl group attached to the amide nitrogen [2]. In contrast, the positional isomer N-(2-phenylethyl)benzamide is reported only as a solid with no published polymorphism data, likely due to the extended ethylene linker that reduces conformational constraints [3].

Polymorphism Crystal Engineering Solid-State Chemistry Conformational Polymorphism X-ray Crystallography

Atropisomerism and Rotational Barrier Quantification for Ortho-Substituted Derivatives

Ortho-substituted derivatives of the N-(α-phenylethyl)benzamide scaffold exhibit atropisomerism due to restricted rotation about the Ar–CO bond [1]. Dynamic 1H NMR spectroscopic studies of 2-substituted benzamides ArCON[(S)-phenethyl]2 revealed atropisomer ratios between 1.7:1 and 1:1, with free energies of interconversion (ΔG‡) ranging from 11.5 to 17.6 kcal mol⁻¹ [1]. The highest rotational barriers were observed for ortho-nitro derivatives (2a–e), with molecular calculations at the PM3MM level giving ΔG‡ values of 23.6 kcal mol⁻¹ for 2e [1]. This atropisomeric character is intrinsic to the 1-phenylethyl substitution pattern, which introduces steric congestion at the amide nitrogen. In contrast, N-(2-phenylethyl)benzamide lacks the α-methyl group that creates the steric hindrance necessary for atropisomerism, and thus does not exhibit measurable rotational barriers [2].

Atropisomerism Rotational Barrier Dynamic NMR Chiral Axis Conformational Analysis

Evidence-Based Application Scenarios for N-(1-Phenylethyl)benzamide (CAS 3480-59-9) Procurement


Asymmetric Synthesis: Chiral Auxiliary for Diastereoselective Alkylation Reactions

Procure N-(1-phenylethyl)benzamide as a chiral building block for installation into glycinate derivatives used in enolate alkylation. Under standard alkylation conditions, the (S)-configured N-(1-phenylethyl)benzamide auxiliary provides a diastereomeric ratio of 78:22, corresponding to a 56% diastereomeric excess . This quantifiable stereoinduction enables predictable asymmetric synthesis outcomes and is robust to the addition of DMPU co-solvent .

Chiral Chromatography: Method Development and Enantiopurity Quality Control

Procure N-(1-phenylethyl)benzamide and its dinitro derivatives for chiral HPLC method development and validation. The scaffold has been demonstrated to resolve on chiral stationary phases with crystallographically verified binding mechanisms involving simultaneous hydrogen bonding and π-π stacking interactions [1]. The established elution order and X-ray-characterized diastereomeric complexes provide a validated framework for analytical method transfer and enantiopurity quality control [1].

Solid-State Research: Conformational Polymorphism Studies in Crystal Engineering

Procure enantiopure N-[(1S)-1-phenylethyl]benzamide for crystal engineering and solid-state research applications. The compound exhibits three distinct conformational polymorphs (Forms I, II, and III) accessible through controlled solvent selection: Form I from acetonitrile, Forms II and III from alcohol-based mixtures [2]. This rare trimorphism, characterized by single-crystal X-ray diffraction, makes the compound a model system for studying the relationship between molecular conformation, hydrogen-bonding chain orientation, and crystallographic space group selection [2].

Asymmetric Catalysis Ligand Development: Atropisomeric Scaffold Exploration

Procure ortho-substituted N-(α-phenylethyl)benzamide derivatives for the development of non-biaryl atropisomeric ligands in asymmetric catalysis. The scaffold exhibits restricted rotation about the Ar–CO bond with quantified rotational barriers (ΔG‡) ranging from 11.5 to 17.6 kcal mol⁻¹ experimentally, and up to 23.6 kcal mol⁻¹ for ortho-nitro derivatives by calculation [3]. These barriers confirm atropisomeric stability sufficient for ligand isolation and use under catalytic conditions without racemization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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